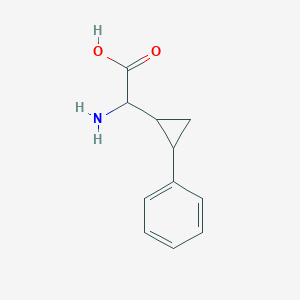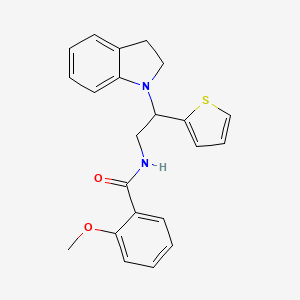
2-Amino-2-(2-phenylcyclopropyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-2-(2-phenylcyclopropyl)acetic acid” is a chemical compound with the CAS Number 1822572-96-2 . It has a molecular weight of 291.35 .
Molecular Structure Analysis
The IUPAC name of the compound is 2-((tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid . The InChI code is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-13H,9H2,1-3H3,(H,17,20)(H,18,19) .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 291.35 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.Applications De Recherche Scientifique
Synthesis, Characterization, and Applications:
- The Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid and 2-hydroxynaphthaldehyde, when reacted with metal ions, produces compounds with significant antioxidant properties and selective inhibitory activities against xanthine oxidase. This has implications for therapeutic applications where xanthine oxidase is a target, such as in the treatment of gout or certain types of cancer (Ikram et al., 2015).
Chirality and Crystal Structures
2. Amino acids like L-alanine and (S)-2-amino-2-phenylacetic acid, when reacted with the dimeric complex acetato(η4-cycloocta-1,5-diene)rhodium(I), produce chiral aminocarboxylato(η4-cycloocta-1,5-diene)rhodium(I) complexes. The spontaneous resolution of racemic mixtures into homochiral helix-enantiomers in certain cases, such as the achiral N-phenylglycine ligand forming a chiral N-phenylglycinato complex, reveals the potential for creating chiral catalysts or conducting enantioselective synthesis (Enamullah et al., 2006).
Peptidomimetic Scaffolds and Heterocycles
3. The bicyclization of peptide acetals from phenylalanine derivatives offers a route to novel amino acid-derived heterocycles and peptidomimetic scaffolds. This approach has relevance for drug design, particularly for creating molecules that mimic the structure and function of biologically active peptides (Todd et al., 2002).
Catalysis and Ring Systems
4. Carboxylic acid additives, especially pivalic and phenylacetic acid, have been shown to significantly improve the yield of the Pd-catalyzed intramolecular N-arylation of 2-aminopyrroles. This finding is vital for synthesizing novel tricyclic ring systems, which could have applications in pharmaceutical synthesis or material science (Moon & Stephens, 2013).
Electrochemical Applications
5. Derivatives of phenylglycine have been utilized to improve the electrochemical properties of poly orthoaminophenol films, suggesting potential applications in energy storage devices such as supercapacitors. The specific capacitance of these modified films can be significantly higher than that of unmodified films, demonstrating their utility in enhancing the performance of energy storage materials (Kowsari et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-2-(2-phenylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLYKPJPQKBSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C(=O)O)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-phenylcyclopropyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2382024.png)
![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)
![1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone](/img/structure/B2382026.png)
![4-(1,3-benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2382027.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2382028.png)
![Methyl (E)-4-[[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2382029.png)


![4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2382035.png)
![(Z)-2-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2382039.png)

![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)